

CL 316243 experimental protocol for in vivo mouse studies

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Compound of Interest

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An Application Note and Protocol for In Vivo Mouse Studies with CL 316 ,243

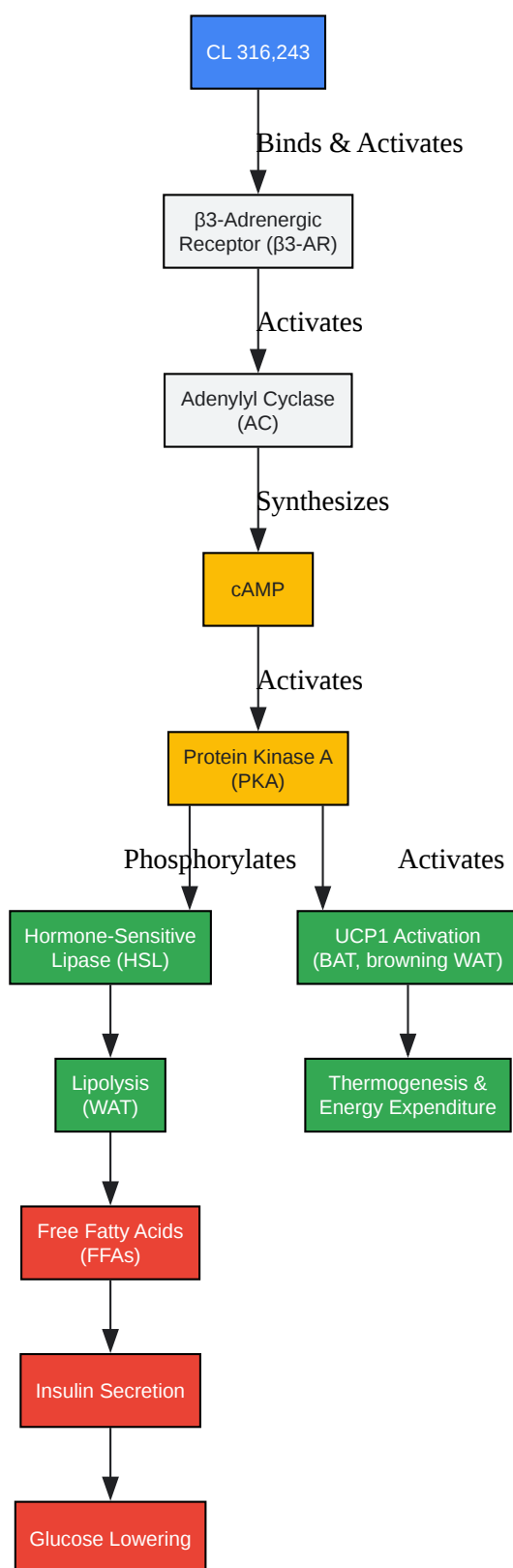
Introduction

CL 316 ,243 is a potent and highly selective β 3-adrenergic receptor (β 3-AR) agonist, with significantly higher affinity for the β 3-receptor compared to β 1- and β 2-receptors.[1][2] In preclinical rodent models, it has demonstrated significant anti-obesity and anti-diabetic properties.[1] Activation of β 3-AR, which is highly expressed in both white and brown adipose tissue (WAT and BAT), stimulates key metabolic processes.[3] These include activating lipolysis in WAT, promoting thermogenesis in BAT, and inducing the "browning" of WAT, a process characterized by increased mitochondrial content and the expression of uncoupling protein 1 (UCP1).[3][4][5] Consequently, CL 316 ,243 treatment increases energy expenditure, improves glucose homeostasis, and can reduce adiposity.[4][6] These characteristics make it a valuable pharmacological tool for studying energy metabolism, obesity, and type 2 diabetes in vivo.

Mechanism of Action and Signaling Pathway

CL 316 ,243 exerts its effects by binding to and activating β 3-adrenergic receptors primarily on the surface of adipocytes. This activation initiates a downstream signaling cascade through G-protein coupling, leading to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates key enzymes and transcription factors.

In adipose tissue, PKA activation leads to the phosphorylation of hormone-sensitive lipase (HSL), promoting the breakdown of triglycerides (lipolysis) into free fatty acids (FFAs) and glycerol.[5] The released FFAs can serve as fuel for thermogenesis in BAT, a process mediated by UCP1. The acute glucose-lowering effects of CL 316 ,243 are largely attributed to FFA-induced insulin secretion.[7][8] In skeletal muscle, CL 316 ,243 has been shown to activate pathways like AMPK/PGC-1 α and PI3K-mTOR, which are involved in mitochondrial biogenesis and protein synthesis, respectively.[9][10]



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CL 316,243 signaling pathway in adipocytes.

Quantitative Data Summary

The following tables summarize the quantitative effects of CL 316 ,243 treatment in various mouse models as reported in the literature.

Table 1: Effects on Body Weight, Adipose Tissue, and Energy Balance

Parameter	Mouse Model	Treatment Details	Key Findings	Reference(s)
Body Weight & Fat Mass	C57BL/6J on HFD	Vehicle or CL 316 ,243 for 28 days at 30°C	CL 316 ,243 prevented increased adiposity.	[4]
	Yellow KK (obese)	0.1 mg/kg/day via gastric tube for 2 weeks	Mitigated obesity and decreased white adipose tissue.	[1]
	MSG-induced obese	0.1 or 1.0 mg/kg via gastric tube for 2 weeks	Reduced white adipose tissue mass and body mass.	[2]
Food Intake	C57BL/6J on chow	CL 316 ,243 for 28 days at 22°C and 30°C	Increased food intake by 8-9%.	[4]
	Yellow KK (obese)	0.1 mg/kg/day for 2 weeks	Food intake was not affected.	[1]
Energy Expenditure	C57BL/6J on chow	CL 316 ,243 for 28 days at 22°C and 30°C	Increased energy expenditure by 10-14%.	[4]

| | Aged C57BL/6JN | CL 316 ,243 for 6 weeks | Increased energy expenditure. |[6] |

Table 2: Effects on Glucose Metabolism and Lipids

Parameter	Mouse Model	Treatment Details	Key Findings	Reference(s)
Glucose Tolerance	C57BL/6J	CL 316 ,243 for 4 weeks at 22°C and 30°C	Improved glucose tolerance at both temperatures.	[4][11]
	Yellow KK (obese)	0.1 mg/kg/day for 2 weeks	Decreased serum insulin and blood glucose during GTT.	[1]
Fasting Glucose	C57BL/6J	CL 316 ,243 for 4 weeks at 22°C	Significantly reduced fasting glucose levels.	[4]
Plasma Lipids	C57BL/6J	Acute injection (1.0 mg/kg ip)	~3 to 4-fold increase in plasma fatty acids and glycerol.	[7]

|| C57BL/6J | Chronic treatment (4 weeks) at 30°C | Reduced triglyceride and free fatty acid levels. |[4] |

Table 3: Effects on Gene and Protein Expression in Adipose Tissue

Parameter	Tissue	Mouse Model	Treatment Details	Key Findings	Reference(s)
UCP1 Protein	BAT	C57BL/6J on HFD	CL 316 ,243 for 28 days at 30°C	Increased UCP1 protein levels.	[4]
	iWAT	C57BL/6J	Repeated CL 316 ,243 injections	Robustly increased UCP1 protein (undetectable in saline group).	[3]
Thermogenic Genes (mRNA)	BAT	C57BL/6J on HFD	CL 316 ,243 for 28 days at 30°C	Increased Ucp1, Cidea, Dio-2, and Cox8b mRNA.	[4]

| | iWAT & eWAT | C57BL/6J on HFD | CL 316 ,243 for 28 days at 22°C | Increased Ucp1 mRNA in both depots. |[4] |

Experimental Protocols

General Animal Care and Housing

- Species/Strain: C57BL/6J mice are frequently used, though other models like diet-induced obese (DIO) mice or genetic models of obesity (e.g., yellow KK mice) are also suitable.[1][4]
- Housing: Mice should be singly housed to accurately measure food intake, especially during metabolic studies.[4][11] Housing temperature is a critical variable; standard room temperature (~22°C) or thermoneutrality (~30°C) can yield different results, with thermoneutrality often enhancing the anti-obesity effects of CL 316 ,243.[4][11]
- Diet: Studies can be performed on mice fed a standard chow diet or a high-fat diet (HFD, e.g., 45% kcal from fat) to induce an obese phenotype.[4][8]

Protocol 1: Chronic CL 316 ,243 Administration for Metabolic Phenotyping

This protocol describes a chronic study to evaluate the effects of CL 316 ,243 on body composition, energy balance, and glucose homeostasis.

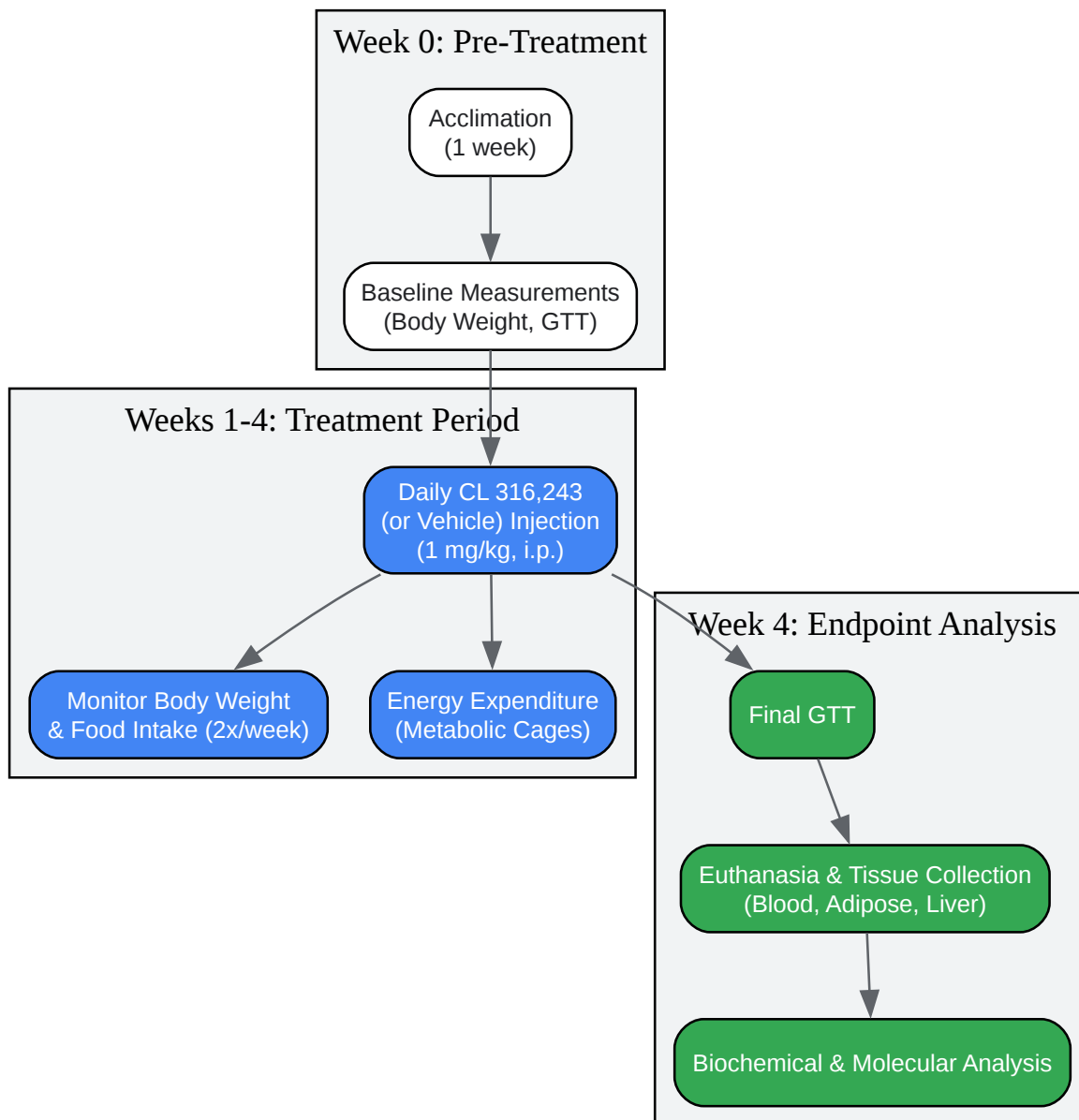
Materials:

- CL 316 ,243 (disodium salt)
- Sterile saline (0.9% NaCl)
- Animal scale
- Metabolic cages (for energy expenditure)
- Blood glucose meter and strips
- Equipment for tissue collection

Procedure:

- **Acclimation:** Acclimate mice to their housing conditions for at least one week before the start of the experiment. For studies involving metabolic cages, acclimate mice to the cages for 24-48 hours.
- **Baseline Measurements:** Before starting treatment, record baseline body weight, body composition (if using EchoMRI or similar), and food intake. Perform a baseline glucose tolerance test (see Protocol 2).
- **Drug Preparation:** Dissolve CL 316 ,243 in sterile saline to the desired concentration (e.g., for a 1 mg/kg dose, prepare a 0.1 mg/mL solution). Prepare fresh or store aliquots at -20°C.
- **Administration:** Administer CL 316 ,243 or vehicle (saline) daily via intraperitoneal (i.p.) injection or oral gavage at a dose of 0.1-1.0 mg/kg body weight.[\[1\]](#)[\[2\]](#)[\[8\]](#) The treatment duration is typically 2 to 6 weeks.[\[1\]](#)[\[6\]](#)
- **Monitoring:**

- Measure body weight and food intake at least twice weekly.[\[4\]](#)
- Measure energy expenditure at selected timepoints during the study using metabolic cages.
- Endpoint Analysis:
 - Towards the end of the treatment period, perform a final glucose tolerance test.
 - At the end of the study, euthanize mice and collect blood via cardiac puncture for analysis of plasma insulin, FFAs, and glycerol.
 - Dissect, weigh, and collect tissues of interest (e.g., BAT, inguinal WAT, epididymal WAT, liver, skeletal muscle) for histology, gene expression (RT-qPCR), or protein analysis (Western blot).



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Typical workflow for a chronic CL 316,243 study.

Protocol 2: Intraperitoneal Glucose Tolerance Test (IPGTT)

This test assesses the ability of mice to clear a glucose load from the circulation, a measure of overall glucose homeostasis.

Procedure:

- Fast mice for 6 hours (with free access to water).
- Record baseline blood glucose (t=0 min) from a tail snip.
- Inject a 20% glucose solution (in sterile saline) intraperitoneally at a dose of 2 g/kg body weight.[4]
- Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
- Data can be plotted as blood glucose concentration over time, and the area under the curve (AUC) can be calculated to quantify glucose tolerance.

Protocol 3: Assessment of Acute Lipolysis

This protocol is for measuring the acute effect of CL 316 ,243 on the mobilization of fatty acids.

Procedure:

- Use treatment-naïve mice.
- Administer a single i.p. injection of CL 316 ,243 (1.0 mg/kg) or vehicle.[7]
- Collect blood samples at baseline (t=0) and at various time points post-injection (e.g., 30, 60, 120 minutes).
- Centrifuge blood to separate plasma and store at -80°C.
- Measure plasma concentrations of non-esterified fatty acids (NEFA) and glycerol using commercially available colorimetric assay kits. A significant increase in NEFA and glycerol indicates stimulation of lipolysis.[7]

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